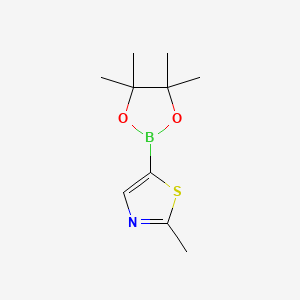
6-(Difluoromethoxy)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Analytical Methods in Antioxidant Activity Studies
Research into antioxidants, which spans multiple fields including food engineering, medicine, and pharmacy, is a major scientific interest. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Hydroxyl Radical Antioxidant Capacity (HORAC) test utilize chemical reactions and spectrophotometry. These methods are applied in antioxidant analysis and determining antioxidant capacity in complex samples, showcasing the importance of advanced analytical methods in such research (Munteanu & Apetrei, 2021).
Advances in Glycosylation and Organic Synthesis
Research has shown that compounds like 2-picolinyl ethers significantly affect the reactivity of N-acetylglucosamine derivatives in glycosylation, a crucial process in biochemical synthesis. This demonstrates the evolving understanding of complex organic reactions and their implications in synthetic chemistry (Crich & Dudkin, 2001).
Chemical Reactions and Catalysis
Studies on the oxidative ammonolysis of 2-picoline, resulting in products like picolinonitrile, highlight the role of catalysts in industrial chemical processes. Such research provides insights into optimizing yields and understanding reaction mechanisms, essential in the field of catalysis and chemical engineering (Afanas'eva et al., 1969).
Heteromacrocyclic Synthesis
The synthesis of heteromacrocycles incorporating the 2,6-pyridino subheteromacrocyclic moiety, involving compounds like 6-bromo-2-picolinonitrile, highlights advances in macrocyclic chemistry. This research contributes to the development of new compounds with potential applications in materials science and pharmaceuticals (Sauer, 1976).
Safety and Hazards
Properties
IUPAC Name |
6-(difluoromethoxy)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-3-1-2-5(4-10)11-6/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEDVSBERKQKMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673298 |
Source


|
| Record name | 6-(Difluoromethoxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214349-26-4 |
Source


|
| Record name | 6-(Difluoromethoxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)












